

Physicochemical properties of 6-methyl-1H-pyrrolo[3,2-c]pyridine

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Compound of Interest

Compound Name: 6-methyl-1H-pyrrolo[3,2-c]pyridine

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An In-Depth Technical Guide to the Physicochemical Characterization of **6-methyl-1H-pyrrolo[3,2-c]pyridine** for Drug Discovery Applications

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the essential physicochemical properties of the novel heterocyclic scaffold, **6-methyl-1H-pyrrolo[3,2-c]pyridine**. The pyrrolo[3,2-c]pyridine core is a significant pharmacophore, and understanding the fundamental properties of its derivatives is critical for advancing drug discovery programs.[\[1\]](#)[\[2\]](#)

Given the novelty of this specific isomer, publicly available experimental data is limited. Therefore, this guide is structured to provide not only theoretical and predicted values but also detailed, field-proven experimental protocols to enable researchers to perform a thorough in-house characterization. The methodologies described herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data crucial for informed decision-making in lead optimization and candidate selection.

Molecular Structure and Foundational Properties

The foundational step in characterizing any potential drug candidate is to define its basic molecular and structural properties. These attributes form the basis for both computational modeling and the interpretation of subsequent experimental data.

The structure of **6-methyl-1H-pyrrolo[3,2-c]pyridine** consists of a pyrrole ring fused to a pyridine ring, with a methyl group at the 6-position. This arrangement of nitrogen atoms and the substituent group dictates its electronic and steric properties, which in turn influence its interactions with biological targets and its overall physicochemical profile.

Table 1: Core Molecular Properties of **6-methyl-1H-pyrrolo[3,2-c]pyridine**

Property	Value	Source / Method
Molecular Formula	C ₈ H ₈ N ₂	Calculated
Molecular Weight	132.16 g/mol	Calculated[3]
Monoisotopic Mass	132.0687 Da	Calculated[3]
Predicted LogP	1.4	Computational Prediction[3]
Topological Polar Surface Area (TPSA)	28.7 Å ²	Computational Prediction[3]
Hydrogen Bond Donors	1	Calculated[3]
Hydrogen Bond Acceptors	2	Calculated[3]

Insight: The predicted LogP of 1.4 suggests a balanced lipophilicity, a favorable starting point for oral bioavailability. The low TPSA and adherence to the criteria of Lipinski's Rule of Five (H-bond donors ≤ 5, H-bond acceptors ≤ 10, MW ≤ 500, LogP ≤ 5) indicate a high likelihood of "drug-likeness," meriting further experimental investigation.[1]

Aqueous Solubility: A Cornerstone of Drug Action

Aqueous solubility is a critical determinant of a drug's absorption, distribution, and overall bioavailability. Poor solubility is a leading cause of failure in drug development. Therefore, accurate determination is paramount. The "shake-flask" method remains the gold standard for determining equilibrium solubility.[4][5]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol establishes the thermodynamic equilibrium solubility, providing the most reliable measure of a compound's intrinsic solubility.

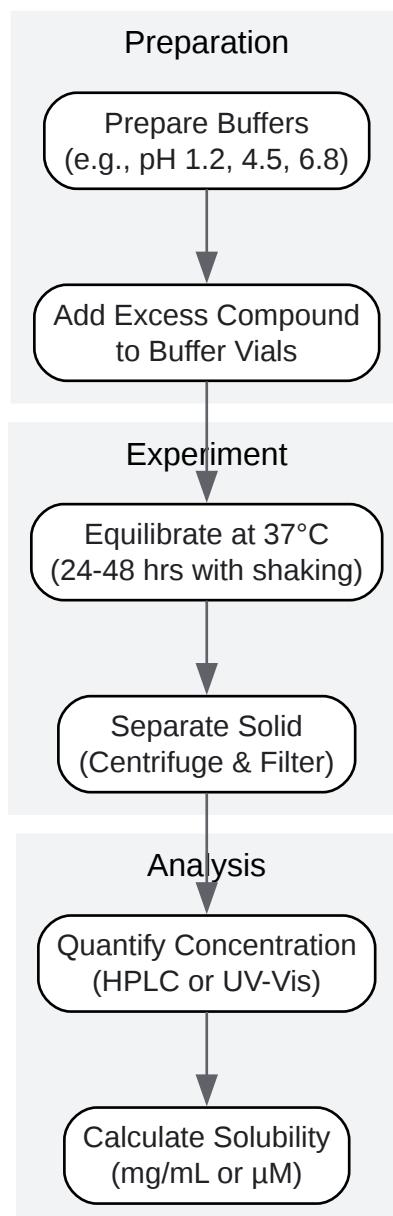
Causality Behind Experimental Choices:

- Temperature Control (37 ± 1 °C): This temperature is chosen to mimic physiological conditions in the human body, providing data that is more relevant to *in vivo* performance.[6]
- Use of Buffered Media (pH Range): Determining solubility across a pH range (e.g., pH 1.2, 4.5, 6.8) is essential as it simulates the transit through the gastrointestinal tract and reveals the impact of the compound's pKa on its solubility.
- Equilibration Time (24-48 hours): Sufficient time is required to ensure a true equilibrium is reached between the undissolved solid and the saturated solution. This is confirmed by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration is no longer changing.[5]
- Purity of Compound: Using a highly purified and well-characterized solid form of the API is crucial, as different polymorphic forms can exhibit different solubilities.

Step-by-Step Methodology:

- Preparation: Prepare a series of buffers covering the desired physiological pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).
- Addition of Compound: Add an excess amount of **6-methyl-1H-pyrrolo[3,2-c]pyridine** to a known volume of each buffer in separate, sealed vials. The presence of visible solid material after equilibration is necessary to ensure a saturated solution.[5]
- Equilibration: Place the vials in a shaker bath maintained at 37 ± 1 °C for at least 24 hours to facilitate the dissolution process and reach equilibrium.
- Sample Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

- Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[7] A standard calibration curve must be generated for accurate quantification.
- Replication: Perform a minimum of three replicate determinations at each pH condition to ensure statistical validity.[6]



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Workflow for Shake-Flask Solubility Determination.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a nitrogen-containing heterocycle like **6-methyl-1H-pyrrolo[3,2-c]pyridine**, the pKa values will dictate its charge state in different biological compartments.^[8] This profoundly affects its solubility, membrane permeability, and potential for ionic interactions with its target protein.

Potentiometric titration is a highly accurate and reliable method for pKa determination.^{[9][10]}

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol measures the pH of a solution as a titrant is added, allowing for the precise identification of inflection points that correspond to the pKa.

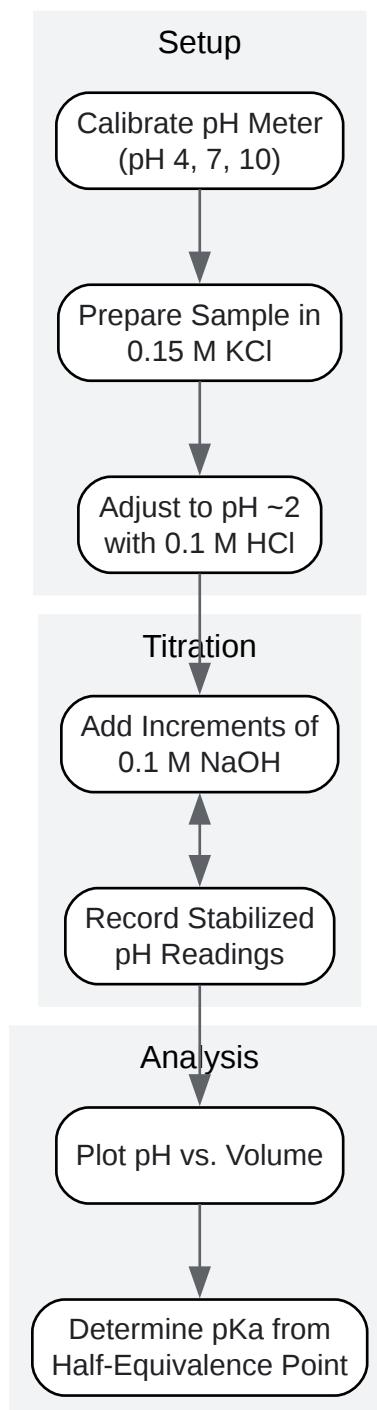
Causality Behind Experimental Choices:

- **Inert Atmosphere:** Purging the solution with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of basic compounds.^[9]
- **Constant Ionic Strength:** Maintaining a constant ionic strength (e.g., with 0.15 M KCl) minimizes changes in activity coefficients, ensuring that the measured potential is directly related to the concentration of H⁺ ions.^[9]
- **Co-solvent for Low Solubility:** If the compound's aqueous solubility is too low for accurate measurement, a co-solvent (like methanol or acetonitrile) can be used. A series of titrations with varying co-solvent percentages is performed, and the aqueous pKa is extrapolated from a Yasuda-Shedlovsky plot.
- **Multiple Titrations:** Performing at least three titrations ensures the reproducibility and accuracy of the determined pKa value.^[9]

Step-by-Step Methodology:

- **System Calibration:** Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).^[9]

- Sample Preparation: Accurately weigh and dissolve the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration (e.g., 1 mM). If necessary, use a co-solvent.
- Initial pH Adjustment: For a basic compound, adjust the initial pH of the solution to an acidic value (e.g., pH 2) using a standardized acid (e.g., 0.1 M HCl) to ensure the molecule is fully protonated.
- Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH).
- Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).^[9]
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the flattest region of the buffer zone or the point of maximum buffer capacity. Alternatively, the inflection point of the first derivative plot ($d\text{pH}/dV$) can be used to find the equivalence point.

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Workflow for Potentiometric pKa Determination.

Lipophilicity (LogP and LogD): Gauging Membrane Permeability

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key factor governing membrane permeability and ADME (Absorption, Distribution, Metabolism, Excretion) properties.

- LogP (Partition Coefficient): Refers to the partitioning of the neutral form of the molecule between octanol and water.
- LogD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For ionizable compounds, LogD is pH-dependent and is more physiologically relevant.

While experimental methods exist, computational prediction of LogP has become a reliable and high-throughput tool in early drug discovery.^[11] Various algorithms (e.g., atom-based, fragment-based) are used to calculate these values.^[11] The predicted LogP of 1.4 for **6-methyl-1H-pyrrolo[3,2-c]pyridine** suggests it resides in a favorable range for drug development.^[3] The relationship between these parameters is defined by the pKa, highlighting the interconnectedness of these physicochemical properties.

Summary and Significance in Drug Development

The comprehensive physicochemical characterization of **6-methyl-1H-pyrrolo[3,2-c]pyridine** is not an academic exercise; it is a critical-path activity in drug discovery. The data generated from the protocols above provides a multidimensional view of the molecule's potential behavior *in vivo*.

Table 2: Integrated Physicochemical Profile and Its Implications

Property	Desired Range (General)	Implication of Data for 6-methyl-1H-pyrrolo[3,2-c]pyridine
Aqueous Solubility	> 10 μ M	Determines oral absorption and suitability for intravenous formulation. Low solubility can be a major hurdle.
pKa	Basic: 7-9; Acidic: 3-5	Defines the charge state at physiological pH, impacting solubility, permeability, and target binding.
LogD (at pH 7.4)	1 - 3	Primary indicator of passive membrane permeability and overall ADME properties. Values outside this range can lead to poor absorption or high clearance.

A thorough understanding of these properties allows medicinal chemists to:

- Guide Structural Modifications: Synthesize analogs with improved solubility or optimized lipophilicity.
- Predict ADME Properties: Early-stage prediction of absorption and distribution helps prioritize compounds with a higher likelihood of success.
- Inform Formulation Strategy: Knowledge of solubility and pKa is essential for developing appropriate oral or parenteral formulations.

By following the rigorous experimental and analytical frameworks outlined in this guide, research teams can confidently characterize novel compounds like **6-methyl-1H-pyrrolo[3,2-c]pyridine**, generating the high-quality data necessary to accelerate the journey from discovery to a viable clinical candidate.

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